1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1,4-diazepane
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Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]-4-methyl-1,4-diazepane is a chemical compound that features a brominated thiophene ring attached to a diazepane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1,4-diazepane typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-methyl-1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]-4-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-4-methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, modulating their activity. The diazepane structure may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- (5-Bromothiophen-2-yl)methylamine
- 1-[(5-Bromothiophen-2-yl)methyl]piperazine
- 5-Bromo-2-thiophenecarboxaldehyde
Comparison: 1-[(5-Bromothiophen-2-yl)methyl]-4-methyl-1,4-diazepane is unique due to its diazepane structure, which distinguishes it from other brominated thiophene derivatives. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2S/c1-13-5-2-6-14(8-7-13)9-10-3-4-11(12)15-10/h3-4H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDILKIUHMBWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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